molecular formula C20H20BNO2 B120803 4-(N,N-Dibenzylamino)phenylboronic acid CAS No. 159191-44-3

4-(N,N-Dibenzylamino)phenylboronic acid

Cat. No.: B120803
CAS No.: 159191-44-3
M. Wt: 317.2 g/mol
InChI Key: KLGQJKOCSXZOBV-UHFFFAOYSA-N
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Description

4-(N,N-Dibenzylamino)phenylboronic acid is an organic compound with the molecular formula C20H20BNO2. It is a boronic acid derivative characterized by the presence of a dibenzylamino group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is a white or off-white crystalline solid that is soluble in organic solvents.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 4-(N,N-Dibenzylamino)phenylboronic acid can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with the compound . For instance, boronic acids are known to be more stable and less reactive in acidic environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dibenzylamino)phenylboronic acid typically involves the following steps:

    Formation of the Dibenzylamino Intermediate: The initial step involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium hydroxide to form N,N-dibenzylaniline.

    Borylation: The dibenzylamino intermediate is then subjected to borylation using a boron source such as boronic acid or boron trihalides. This step is often catalyzed by palladium complexes under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Industrial processes optimize temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dibenzylamino)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

    Bases: Sodium hydroxide, potassium carbonate for various reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenols: From oxidation reactions.

    Substituted Amines: From nucleophilic substitution reactions.

Scientific Research Applications

4-(N,N-Dibenzylamino)phenylboronic acid has diverse applications in scientific research:

    Organic Synthesis: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: Used in the preparation of advanced materials such as polymers and electronic devices.

    Biological Research: Investigated for its potential in biochemical assays and as a probe for detecting biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-Diphenylamino)phenylboronic acid: Similar structure but with diphenylamino instead of dibenzylamino.

    4-(Diphenylamino)benzeneboronic acid: Another similar compound with a diphenylamino group.

    Triphenylamine-4-boronic acid: Contains a triphenylamine moiety.

Uniqueness

4-(N,N-Dibenzylamino)phenylboronic acid is unique due to the presence of the dibenzylamino group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

[4-(dibenzylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BNO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,23-24H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGQJKOCSXZOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597058
Record name [4-(Dibenzylamino)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159191-44-3
Record name [4-(Dibenzylamino)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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